mGluR5 Antagonist Potency: Biphenyl Extension Leads to a 16-Fold Decrease in Affinity Compared to Parent Phenyl Scaffold
The target compound demonstrates a significant reduction in mGluR5 antagonist potency relative to the parent 5-(phenylethynyl)pyrimidine. In a functional assay measuring inhibition of glutamate-induced calcium mobilization in HEK293A cells expressing rat mGluR5, 5-Biphenyl-4-ylethynyl-pyrimidine exhibited an IC50 of 7,800 nM [1]. In contrast, the unsubstituted phenyl analog, 5-(phenylethynyl)pyrimidine, showed an IC50 of 480 nM in the identical assay system [2]. This represents a 16.3-fold loss of potency upon extension to the biphenyl group.
| Evidence Dimension | mGluR5 antagonist activity (inhibition of glutamate-induced calcium response) |
|---|---|
| Target Compound Data | IC50 = 7,800 nM (7.8 µM) |
| Comparator Or Baseline | 5-(Phenylethynyl)pyrimidine (CHEMBL486244); IC50 = 480 nM (0.48 µM) |
| Quantified Difference | 16.3-fold less potent |
| Conditions | HEK293A cells expressing rat mGluR5; antagonist activity assessed as inhibition of glutamate-induced calcium fluorescence [1] [2] |
Why This Matters
For researchers needing a low-affinity mGluR5 antagonist tool compound to probe allosteric site occupancy or to serve as a negative control for SAR studies, this quantifiable reduction in potency is a defining procurement criterion.
- [1] BindingDB. BDBM50243163: 5-Biphenyl-4-ylethynyl-pyrimidine (CHEMBL447469) – Antagonist activity at rat mGluR5. Accessed 2026. View Source
- [2] BindingDB. BDBM50243108: 5-(phenylethynyl)pyrimidine (CHEMBL486244) – Antagonist activity at rat mGluR5. Accessed 2026. View Source
